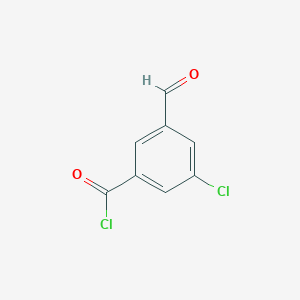
3-Chloro-5-formylbenzoyl chloride
Übersicht
Beschreibung
3-Chloro-5-formylbenzoyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-formylbenzoyl chloride is not fully understood. However, it is known to be a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Chloro-5-formylbenzoyl chloride. However, it is known to be a highly reactive compound that can react with various biomolecules, such as proteins and nucleic acids, which can lead to cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Chloro-5-formylbenzoyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of 3-Chloro-5-formylbenzoyl chloride in scientific research. One direction is the development of new synthetic methods that use 3-Chloro-5-formylbenzoyl chloride as a key intermediate. Another direction is the use of 3-Chloro-5-formylbenzoyl chloride in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride.
Conclusion:
In conclusion, 3-Chloro-5-formylbenzoyl chloride is a highly reactive compound that is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. Its high reactivity makes it a useful tool in the development of new materials and in the production of dyes and pigments. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. Further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride and to develop new synthetic methods that use this compound as a key intermediate.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-formylbenzoyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials and in the production of dyes and pigments.
Eigenschaften
CAS-Nummer |
153203-60-2 |
|---|---|
Produktname |
3-Chloro-5-formylbenzoyl chloride |
Molekularformel |
C8H4Cl2O2 |
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
3-chloro-5-formylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H |
InChI-Schlüssel |
CDRYHNQJJPQARP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
Synonyme |
Benzoyl chloride, 3-chloro-5-formyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
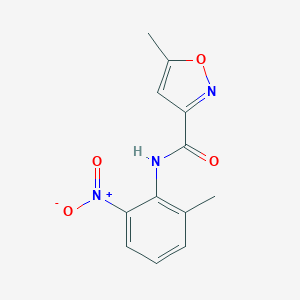
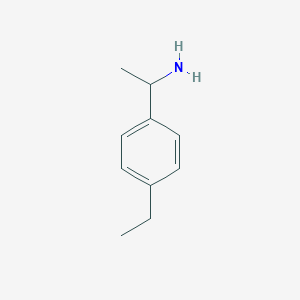
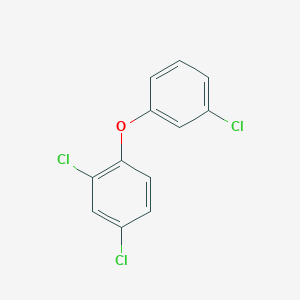
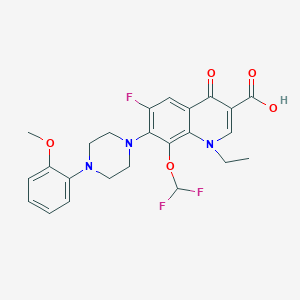
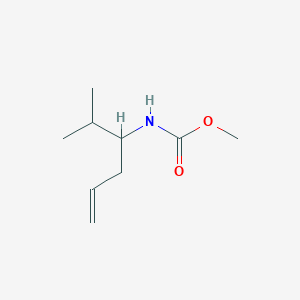
![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
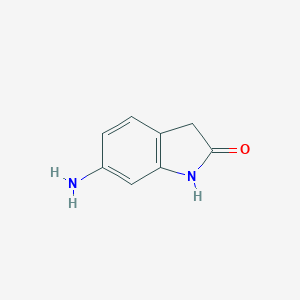
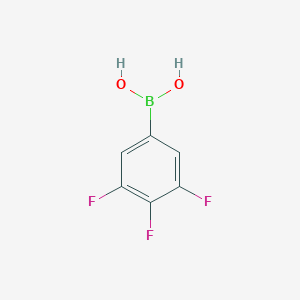
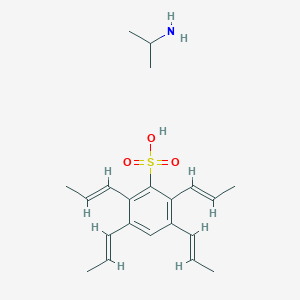
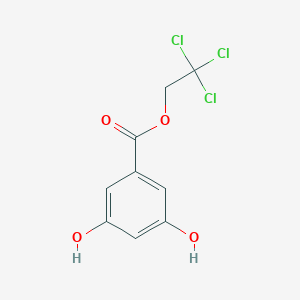
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
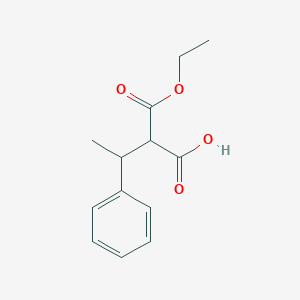
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)